Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione is a complex organic compound that features a morpholine ring fused with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from aniline and acetone, followed by cyclization and methylation.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable morpholine precursor and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles or electrophiles; reactions can be carried out in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the quinoline derivative.
Quinoline Derivatives: Compounds with a quinoline core but different substituents, such as 1,2,3,4-tetrahydroquinoline.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the methanethione group.
Uniqueness
Morpholino(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methanethione is unique due to its combination of a morpholine ring, a quinoline derivative, and a methanethione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H26N2OS |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
morpholin-4-yl-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)methanethione |
InChI |
InChI=1S/C18H26N2OS/c1-13-12-18(2,3)19(4)16-6-5-14(11-15(13)16)17(22)20-7-9-21-10-8-20/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI Key |
HTTWGHGONNZAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCOCC3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.